Epitiostanol addresses the challenge of investigating AR-mediated escape from anti-estrogen therapy, where SERMs fail to engage androgen pathways. - Dual ER antagonist/AR agonist action enables probing of hormone resistance mechanisms in breast cancer models. - Favorable anabolic-to-androgenic ratio permits AR activation studies in muscle/bone without confounding virilization. - Injectable active metabolite serves as essential control for mepitiostane prodrug pharmacokinetics. SMolecule supplies high-purity Epitiostanol with reliable global delivery.
Epitiostanol (CAS 2363-58-8) is a synthetic androstane steroid derivative of dihydrotestosterone (DHT) primarily recognized for its dual biological activities. It functions as both a direct antagonist of the estrogen receptor (ER) and an agonist of the androgen receptor (AR). This multimodal action, combining anti-estrogenic effects with weak anabolic/androgenic properties, has established its use as a research tool in oncology, particularly for investigating hormone-dependent breast cancer. Unlike its orally administered prodrug, mepitiostane, epitiostanol is metabolically labile when taken orally and is typically administered via intramuscular injection for systemic exposure in research models.
Procuring a substitute for Epitiostanol requires careful consideration of its unique pharmacology, which prevents direct replacement by common alternatives. Standard Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen lack the androgenic component of Epitiostanol, a key part of its multimodal action in suppressing tumor growth. Conversely, substituting with potent androgens would introduce strong virilizing effects and a different, indirect anti-estrogenic mechanism, failing to replicate Epitiostanol's direct ER antagonism. Furthermore, while Mepitiostane is an oral prodrug, it is not a direct equivalent; it requires metabolic activation to form Epitiostanol and relies on a different absorption pathway (lymphatic vs. portal), making it unsuitable for studies requiring direct administration of the active compound or controlled parenteral delivery.
Epitiostanol demonstrates a highly dissociated anabolic-to-androgenic activity ratio compared to the reference androgen, methyltestosterone. In comparative assays, Epitiostanol was found to have approximately 11 times the anabolic (myotrophic) activity while possessing roughly equivalent androgenic activity. This results in an anabolic:androgenic ratio of 1100:91 relative to methyltestosterone, indicating a strong preference for anabolic effects over virilizing androgenic effects.
| Evidence Dimension | Anabolic vs. Androgenic Activity |
| Target Compound Data | 11x anabolic activity of methyltestosterone; ~1x androgenic activity of methyltestosterone |
| Comparator Or Baseline | Methyltestosterone (Anabolic:Androgenic ratio defined as 100:100) |
| Quantified Difference | Anabolic:Androgenic ratio of 1100:91, indicating high anabolic selectivity. |
| Conditions | Standard comparative assay in animal models. |
This high degree of separation between anabolic and androgenic effects is critical for studies aiming to isolate tissue-building or AR-agonist effects without the confounding influence of strong, systemic virilization.
Unlike non-steroidal SERMs such as Tamoxifen, which primarily function by blocking the estrogen receptor, Epitiostanol possesses a dual mechanism of action. It acts directly as an antagonist at the estrogen receptor (ER) while simultaneously acting as an agonist at the androgen receptor (AR). This AR activation contributes to its anti-tumor effect, a mechanism entirely absent in Tamoxifen. In clinical contexts where patients relapsed after Tamoxifen treatment, subsequent administration of Epitiostanol has produced satisfactory results, suggesting a non-cross-resistant mechanism of action that makes it a distinct therapeutic tool.
| Evidence Dimension | Receptor Activity Profile |
| Target Compound Data | Estrogen Receptor (ER) Antagonist AND Androgen Receptor (AR) Agonist |
| Comparator Or Baseline | Tamoxifen (ER Antagonist only) |
| Quantified Difference | Qualitative difference: Epitiostanol adds AR agonism to ER antagonism. |
| Conditions | In vitro receptor binding and functional assays; clinical observations. |
For researchers investigating mechanisms of resistance to SERMs or exploring AR-mediated pathways for cancer suppression, Epitiostanol provides a specific tool that Tamoxifen cannot replicate.
Epitiostanol exhibits poor oral bioavailability due to extensive first-pass metabolism, a pharmacokinetic limitation similar to that of testosterone. Consequently, it requires administration via intramuscular injection to achieve systemic efficacy. This contrasts sharply with its prodrug, Mepitiostane, which was specifically designed with a 17β-(1-methoxy)cyclopentyl ether group to enable oral activity by promoting absorption through the lymphatic system, bypassing the portal circulation and initial liver metabolism. The choice between Epitiostanol and Mepitiostane is therefore a procurement decision dictated by the required route of administration and pharmacokinetic profile for a given experimental design.
| Evidence Dimension | Route of Administration & Bioavailability |
| Target Compound Data | Requires intramuscular injection due to low oral bioavailability. |
| Comparator Or Baseline | Mepitiostane (Orally active prodrug). |
| Quantified Difference | Qualitative difference in administration route and absorption pathway (portal vs. lymphatic). |
| Conditions | Pharmacokinetic studies in animal models and clinical use. |
Researchers needing to ensure direct, unmodified compound delivery, control dosage precisely via injection, or study the effects of the active molecule without the influence of metabolic activation must procure Epitiostanol itself, not its oral prodrug.
Epitiostanol is the appropriate choice for preclinical studies designed to explore the role of the androgen receptor in overcoming resistance to standard anti-estrogen therapies like Tamoxifen. Its dual action allows for the specific investigation of AR agonism in a cellular environment where ER-pathways are already blocked or have developed resistance.
Due to its highly favorable anabolic-to-androgenic ratio, Epitiostanol is well-suited for research into the effects of AR activation on muscle or bone tissue where the potent virilizing side effects of comparator androgens like methyltestosterone would be a confounding variable.
As the active metabolite of the oral prodrug Mepitiostane, injectable Epitiostanol serves as the essential control compound in pharmacokinetic studies. It allows researchers to directly compare the biological effects and clearance rates of the active drug versus its orally administered precursor, isolating the impact of metabolic activation and absorption route.